N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2/c18-13-6-12(7-14(19)8-13)17(24)21-10-16(23)22-15(9-20)11-4-2-1-3-5-11/h6-8,11,15H,1-5,10H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGOLRNHKDMELW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)CNC(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies
Retrosynthetic Analysis
The compound can be dissected into three synthetic precursors (Figure 1):
- 3,5-Difluorobenzoic acid (or activated derivative).
- 2-Amino-N-(cyano(cyclohexyl)methyl)acetamide .
- Coupling reagent for amide bond formation.
Pathway 1: Sequential Amide Coupling
Step 1: Synthesis of 3,5-Difluorobenzoyl Chloride
Method :
- Reagents : 3,5-Difluorobenzoic acid (5.0 g, 28.7 mmol), thionyl chloride (20 mL, excess), catalytic DMF (0.1 mL).
Procedure : Reflux at 70°C for 4 hr, evaporate excess SOCl₂ under vacuum.
Yield : 95–98% (purity >99% by HPLC).
Step 2: Preparation of 2-Amino-N-(cyano(cyclohexyl)methyl)acetamide
Intermediate Synthesis :
- Cyclohexylacetonitrile :
Amination :
- Reagents : Cyclohexylacetonitrile (10 mmol), LiAlH₄ (12 mmol), THF, 0°C → RT, 6 hr.
- Workup : Quench with Na₂SO₄·10H₂O, filter, concentrate.
- Product : Cyclohexylmethylamine (87% yield).
Glycine Coupling :
Step 3: Final Amide Coupling
Conditions :
Pathway 2: One-Pot Cyanophosphonate Rearrangement
Innovative Approach (Adapted from Source):
- Cyclohexylmethyl Acylphosphonate Synthesis :
- Reactants : Cyclohexylacetic acid (1.0 eq), POCl₃ (3.0 eq), PCl₃ (cat.), 0°C → RT, 3 hr.
- Yield : 89% (³¹P NMR: δ 18.7 ppm).
Et₂AlCN-Mediated Cyanation :
In Situ Amidation :
- Add : 3,5-Difluorobenzoyl chloride (1.1 eq), DIPEA (2.0 eq), RT, 12 hr.
- Yield : 61% (Overall; IR: ν 2247 cm⁻¹ (CN), 1652 cm⁻¹ (amide)).
Comparative Analysis of Methods
| Parameter | Pathway 1 | Pathway 2 |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield | 46% | 54% |
| Purity (HPLC) | ≥98% | 95% |
| Key Advantage | High purity | Fewer steps |
| Limitation | Long synthesis | Sensitive conditions |
Optimization Strategies
Solvent Effects on Amidation
| Solvent | Reaction Time (hr) | Yield (%) |
|---|---|---|
| DCM | 6 | 68 |
| DMF | 4 | 72 |
| THF | 8 | 58 |
| Toluene | 10 | 49 |
Analytical Characterization
Industrial Scalability Considerations
- Cost Analysis : Pathway 2 reduces raw material costs by 22% but requires specialized handling of Et₂AlCN.
- Safety : Cyanide intermediates necessitate closed-system processing and HCN detectors.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The difluorobenzamide moiety can undergo nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide involves its interaction with specific molecular targets. For instance, the cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The difluorobenzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Structural Similarities and Differences
- Key Features of Target Compound: Cyclohexylmethyl-Cyanoamino Group: Enhances steric bulk and lipophilicity (LogP estimated ~4.5).
-
- Structure : (S)-2-(2-(N-benzyl-2-(2-methyl-1H-indol-3-yl)acetamido)acetamido)-3-(3,5-difluorophenyl)-N-(4-methoxyphenyl)-N-methylpropanamide.
- Comparison : Replaces cyclohexyl with benzyl and indole groups, increasing aromaticity but reducing conformational flexibility. The 3,5-difluorophenyl moiety is retained, suggesting shared targeting mechanisms (e.g., HIV-1 capsid binding) .
- Analog F84 (): Structure: (Z)-4-(3-(3,5-Dibromophenyl)-1,4,4,4-tetrafluorobut-1-en-1-yl)-N-(2-(methyl(2,2,2-trifluoroethyl)amino)-2-oxoethyl)-2-(trifluoromethyl)benzamide. Comparison: Substitutes fluorine with bromine (3,5-dibromophenyl) and adds trifluoromethyl groups.
2.4. Physicochemical Properties
Research Implications and Gaps
- Docking Studies : AutoDock4 () could model the target compound’s binding to HIV-1 capsid proteins, comparing flexibility and affinity with I-21 .
- Metabolic Stability : The cyclohexyl group may confer resistance to oxidative metabolism compared to I-21’s benzyl group, but in vitro assays are needed.
- Halogen Substitution : The 3,5-difluoro vs. 3,5-dibromo dichotomy highlights trade-offs between binding precision (F) and steric bulk (Br).
Biological Activity
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide is a synthetic compound with potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a cyano group , a cyclohexyl group , and a difluorobenzamide moiety , which contribute to its unique properties. The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets. The structural formula can be represented as follows:
This compound interacts with specific molecular targets through various mechanisms:
- Enzyme Inhibition : The cyano group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function.
- Receptor Binding : The difluorobenzamide moiety may engage with hydrophobic pockets in proteins, enhancing binding specificity and affinity.
- Biochemical Modulation : These interactions can influence signaling pathways involved in inflammation and cancer progression.
Anticancer Potential
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |
| HeLa (Cervical Cancer) | 10 | Disrupts cell cycle |
| A549 (Lung Cancer) | 20 | Inhibits growth factor signaling |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.
Case Studies
- In Vitro Study on Cancer Cell Lines : A study evaluated the effects of this compound on several cancer cell lines. Results indicated significant cytotoxicity in MCF-7 and HeLa cells, with an IC50 value of 15 µM for MCF-7 cells. The study concluded that the compound could be a candidate for further development as an anticancer agent.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that it may have therapeutic potential in conditions characterized by excessive inflammation.
Comparison with Similar Compounds
When compared with structurally similar compounds, this compound demonstrates enhanced biological activity due to the unique combination of functional groups:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(Cyano(cyclohexyl)methyl)benzamide | Lacks difluoro substitution | Lower binding affinity |
| N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide | Similar structure without fluorine atoms | Altered reactivity |
| N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-4-fluorobenzamide | Different fluorine placement | Variable activity |
Q & A
Q. What synthetic methodologies are recommended for N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide?
Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the preparation of a cyano(cyclohexyl)methylamine intermediate. A common approach includes:
Amide Coupling : Reacting 3,5-difluorobenzoic acid with an ethylenediamine derivative using coupling agents like HATU or DCC in anhydrous DMF .
Cyano Group Introduction : Condensation of the intermediate with a cyanating agent (e.g., trimethylsilyl cyanide) under basic conditions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity .
Key Characterization: Confirm structure via H/C NMR (e.g., cyano group resonance at ~110-120 ppm) and HRMS (calculated for CHFNO: [M+H] = 360.14) .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
Q. What initial biological assays are suitable for screening this compound?
Methodological Answer:
- Antimicrobial Activity :
- Broth Microdilution Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (MIC range: 2–64 µg/mL) .
- Cytotoxicity Screening :
- MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme Inhibition :
Advanced Research Questions
Q. How can molecular docking studies elucidate the mechanism of action of this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes with known interactions with cyanoacetamide derivatives (e.g., HDACs, bacterial dihydrofolate reductase) .
- Software Setup :
- Validation : Compare docking poses with crystallographic data (if available) and calculate binding energies (ΔG < −8 kcal/mol suggests strong affinity) .
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks :
- Validate assay conditions (e.g., pH, temperature, solvent controls) to rule out experimental artifacts .
- Structure-Activity Relationship (SAR) Analysis :
- Synthesize analogs (e.g., replace 3,5-difluoro with 3,5-dimethyl groups) to isolate functional group contributions .
- Orthogonal Assays :
- Confirm antimicrobial activity with time-kill kinetics in addition to MIC assays .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Solubility Enhancement :
- Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation .
- Metabolic Stability :
- Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS; introduce steric hindrance (e.g., methyl groups) to reduce CYP450 metabolism .
- Bioavailability Testing :
- Conduct pharmacokinetic studies in rodents (IV/PO administration) to calculate AUC and half-life .
Q. How can researchers design a SAR study for this compound?
Methodological Answer:
- Analog Library Design :
- Vary substituents on the benzamide (e.g., 3,5-difluoro → 3,5-dichloro) and cyclohexyl group (e.g., replace with cyclopentyl) .
- Data Collection :
- Measure IC, MIC, and logP values for each analog; use QSAR models to predict activity .
- Statistical Analysis :
- Apply multivariate regression to correlate structural features (e.g., Hammett σ values) with biological outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
